
Lithium(1+) 5,6-dichloropyridazine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium(1+) 5,6-dichloropyridazine-3-carboxylate is a chemical compound with the molecular formula C5HCl2LiN2O2 It is a lithium salt of 5,6-dichloropyridazine-3-carboxylic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 5,6-dichloropyridazine-3-carboxylate typically involves the reaction of 5,6-dichloropyridazine-3-carboxylic acid with a lithium-containing reagent. One common method is to dissolve the acid in a suitable solvent, such as ethanol or water, and then add lithium hydroxide or lithium carbonate. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion to the lithium salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes. This could include the use of continuous flow reactors and automated systems to control the addition of reagents and maintain optimal reaction conditions. The product is then purified through crystallization or other separation techniques to achieve the desired purity.
化学反応の分析
Types of Reactions
Lithium(1+) 5,6-dichloropyridazine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridazine ring can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and appropriate ligands are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridazine derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
Lithium(1+) 5,6-dichloropyridazine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in biochemical assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
作用機序
The mechanism of action of lithium(1+) 5,6-dichloropyridazine-3-carboxylate depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes. The molecular targets and pathways involved would vary based on the biological system being studied. For example, it could interact with enzyme active sites or receptor binding sites, leading to changes in biochemical pathways.
類似化合物との比較
Similar Compounds
- Lithium 4,6-dichloropyridazine-3-carboxylate
- Lithium 5-chloropyridazine-3-carboxylate
- Lithium 6-chloropyridazine-3-carboxylate
Uniqueness
Lithium(1+) 5,6-dichloropyridazine-3-carboxylate is unique due to the presence of two chlorine atoms at the 5 and 6 positions of the pyridazine ring. This specific substitution pattern can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.
特性
分子式 |
C5HCl2LiN2O2 |
|---|---|
分子量 |
198.9 g/mol |
IUPAC名 |
lithium;5,6-dichloropyridazine-3-carboxylate |
InChI |
InChI=1S/C5H2Cl2N2O2.Li/c6-2-1-3(5(10)11)8-9-4(2)7;/h1H,(H,10,11);/q;+1/p-1 |
InChIキー |
FCOVOLKLDGBKPR-UHFFFAOYSA-M |
正規SMILES |
[Li+].C1=C(C(=NN=C1C(=O)[O-])Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


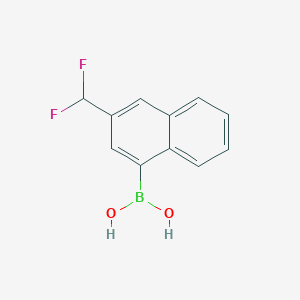
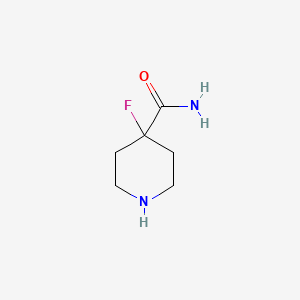
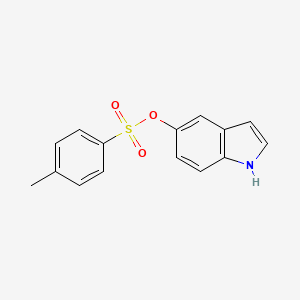
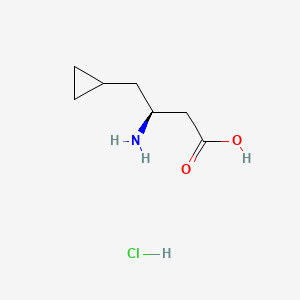
![tert-butyl (2S,4R)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoate](/img/structure/B13471749.png)

![Methyl 1-({[(benzyloxy)carbonyl]amino}methyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13471758.png)
![2-(Bromomethyl)-5-oxaspiro[3.4]octane](/img/structure/B13471761.png)
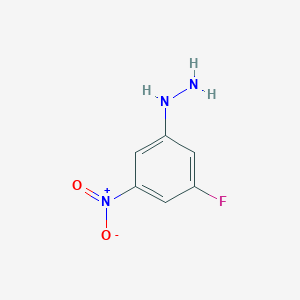
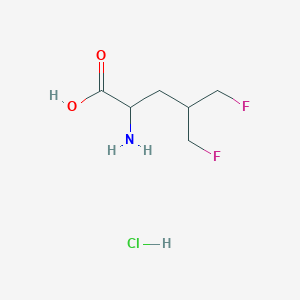
![(Cyclopropylmethyl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine hydrochloride](/img/structure/B13471775.png)


![benzyl N-[(1S,2R)-2-(hydroxymethyl)cyclohexyl]carbamate](/img/structure/B13471789.png)
